

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-OL

Cat. No.: B1313568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-ol, with the CAS number 7525-64-6, is a heterocyclic organic compound. As a substituted tetrahydropyran, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring is a key structural motif found in numerous natural products and synthetic pharmaceutical agents. This guide provides a comprehensive overview of the known properties, synthesis, and safety information for **4-Methyltetrahydro-2H-pyran-4-ol**.

Chemical and Physical Properties

This section summarizes the key chemical identifiers and physicochemical properties of **4-Methyltetrahydro-2H-pyran-4-ol**. While some physical data is available, specific values for melting point, density, and solubility are not readily found in publicly available literature.

Table 1: Chemical Identifiers for **4-Methyltetrahydro-2H-pyran-4-ol**

Identifier	Value
CAS Number	7525-64-6
Molecular Formula	C ₆ H ₁₂ O ₂
Molecular Weight	116.16 g/mol
IUPAC Name	4-methyltetrahydro-2H-pyran-4-ol
Synonyms	4-methyloxan-4-ol, 4-hydroxy-4-methyltetrahydropyran

Table 2: Physical and Safety Properties of **4-Methyltetrahydro-2H-pyran-4-ol**

Property	Value
Physical Form	Colorless to Yellow Solid
Boiling Point	197.1 ± 8.0 °C at 760 mmHg
Melting Point	Not available
Density	Not available
Solubility	Not available
Flash Point	82.3 ± 12.7 °C
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

A common method for the synthesis of **4-Methyltetrahydro-2H-pyran-4-ol** involves the Grignard reaction of dihydro-2H-pyran-4(3H)-one with methylmagnesium bromide.[\[1\]](#)

Materials:

- Dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol)
- Methylmagnesium bromide (3.66 mL, 10.99 mmol)
- Diethyl ether (50 mL)
- Saturated aqueous NaHCO_3 solution
- Saturated aqueous NH_4Cl solution
- Anhydrous MgSO_4
- Brine

Procedure:

- A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is cooled to 0 °C in an ice bath.
- Methylmagnesium bromide (3.66 mL, 10.99 mmol) is added dropwise to the cooled solution via a syringe.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to gradually warm to room temperature, with continued stirring for an additional hour.
- The reaction is quenched by the sequential addition of saturated aqueous NaHCO_3 and NH_4Cl solutions.
- The product is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- This procedure affords the crude product, **4-methyltetrahydro-2H-pyran-4-ol**, as an oil with a reported yield of 86%.^[1]

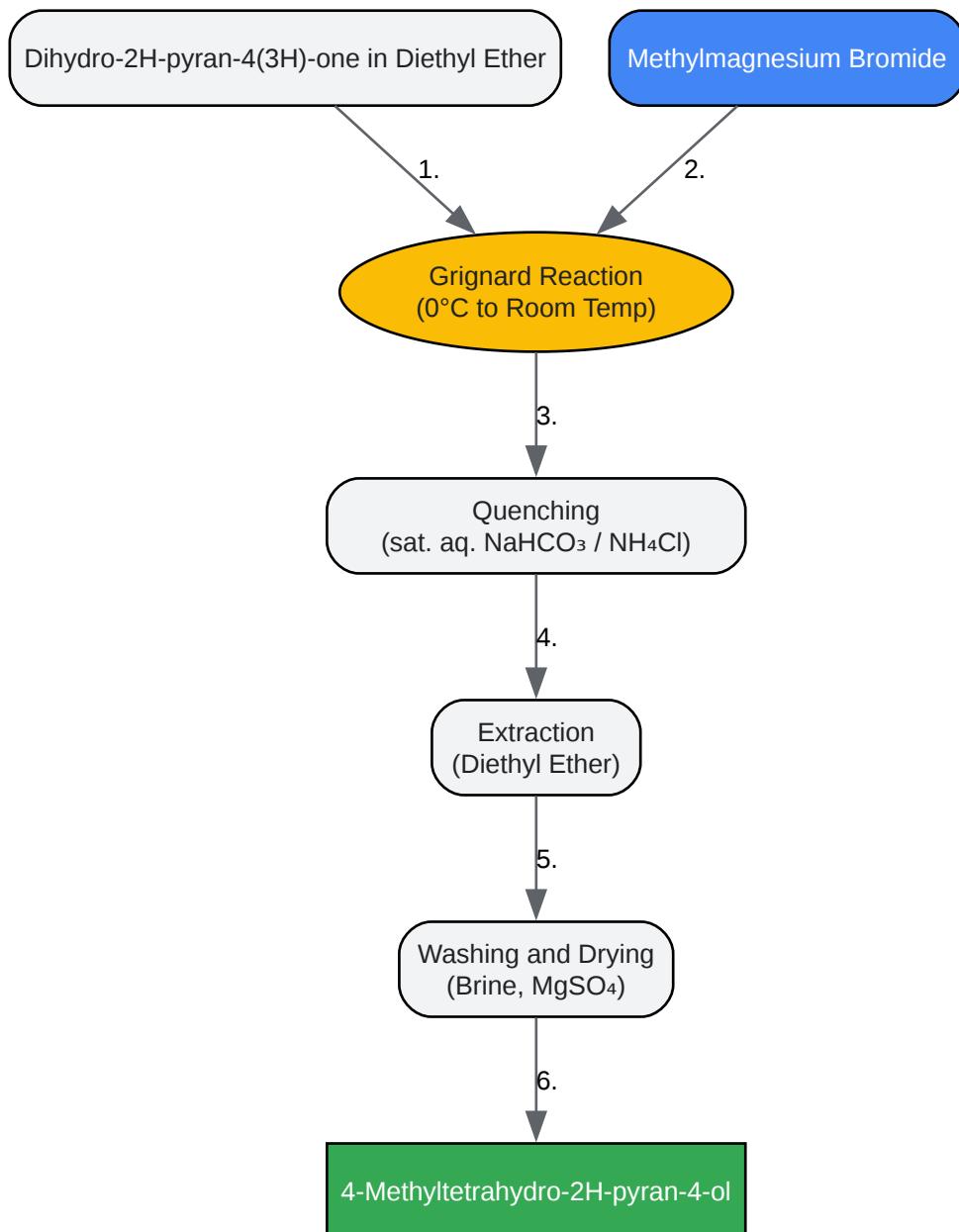
Analysis:

The structure of the resulting product can be confirmed by spectroscopic methods. For instance, ^1H NMR spectroscopy in CDCl_3 will show characteristic signals for the methyl and tetrahydropyran protons.[\[1\]](#)

Potential Applications in Research and Drug Development

While specific applications for **4-Methyltetrahydro-2H-pyran-4-ol** are not extensively documented in the available literature, the tetrahydropyran scaffold is a valuable pharmacophore in drug discovery. Substituted tetrahydropyrans are explored for a wide range of biological activities and are often used as bioisosteric replacements for other cyclic systems to improve pharmacokinetic properties such as solubility and metabolic stability.

Given its structure, **4-Methyltetrahydro-2H-pyran-4-ol** could serve as a chiral building block or a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.


Signaling Pathways

There is currently no available information in the searched scientific literature detailing the involvement of **4-Methyltetrahydro-2H-pyran-4-ol** in any specific signaling pathways.

Visualizations

Synthesis Workflow of 4-Methyltetrahydro-2H-pyran-4-ol

The following diagram illustrates the key steps in the synthesis of **4-Methyltetrahydro-2H-pyran-4-ol** from dihydro-2H-pyran-4(3H)-one.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Methyltetrahydro-2H-pyran-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyltetrahydro-2H-pyran-4-ol | 7525-64-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313568#4-methyltetrahydro-2h-pyran-4-ol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com